

Application Notes and Protocols for Creating SQDG-Deficient Mutants in *Chlamydomonas reinhardtii*

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Compound of Interest

Compound Name: SQDG
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Audience: Researchers, scientists, and drug development professionals.

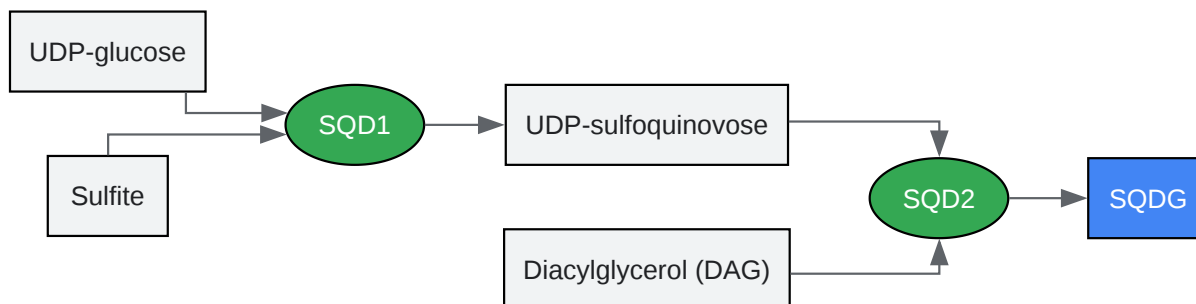
Introduction

Sulfoquinovosyldiacylglycerol (**SQDG**) is a major anionic lipid found in the thylakoid membranes of photosynthetic organisms, including the green alga *Chlamydomonas reinhardtii*. It plays a crucial role in the structural integrity and function of the photosynthetic apparatus. The generation of **SQDG**-deficient mutants is a powerful tool for elucidating the precise functions of this lipid in photosynthesis, stress response, and overall cellular metabolism. This document provides detailed protocols for creating and characterizing **SQDG**-deficient mutants in *Chlamydomonas reinhardtii*, along with quantitative data on their phenotypic characteristics.

SQDG Biosynthesis Pathway

In *Chlamydomonas reinhardtii*, the biosynthesis of **SQDG** involves two key enzymes encoded by the SQD1 and SQD2 genes. The pathway begins with UDP-glucose and sulfite, which are converted to UDP-sulfoquinovose by UDP-sulfoquinovose synthase (SQD1). Subsequently, sulfoquinovosyltransferase (SQD2) transfers the sulfoquinovose moiety to a diacylglycerol

(DAG) backbone, forming **SQDG**. The generation of **SQDG**-deficient mutants typically involves the disruption of the SQD1 gene.



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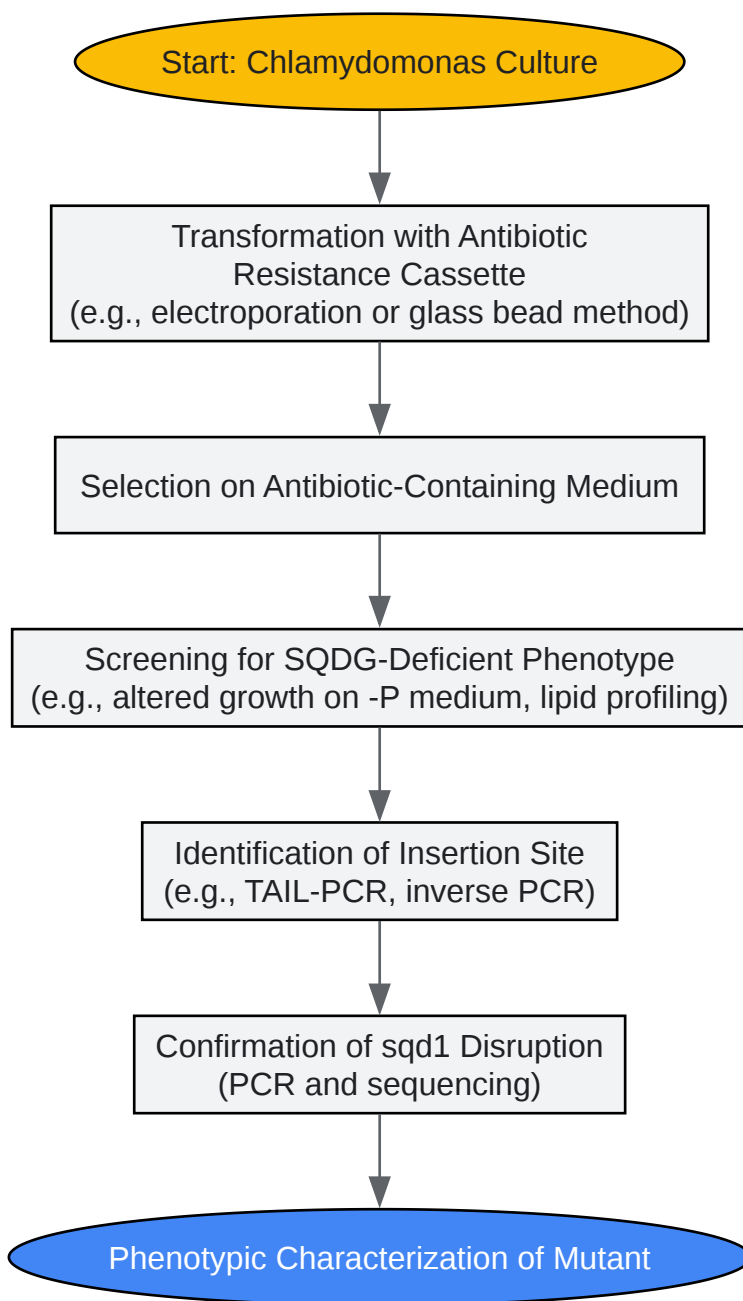
Caption: Simplified **SQDG** biosynthesis pathway in *Chlamydomonas reinhardtii*.

Experimental Protocols

Two primary methods for generating **SQDG**-deficient mutants are detailed below: Insertional Mutagenesis and CRISPR/Cas9-mediated gene knockout.

Protocol 1: Insertional Mutagenesis

This method relies on the random integration of a selectable marker, such as an antibiotic resistance cassette, into the genome, potentially disrupting a gene of interest.



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Caption: Workflow for generating **SQDG**-deficient mutants via insertional mutagenesis.

Methodology:

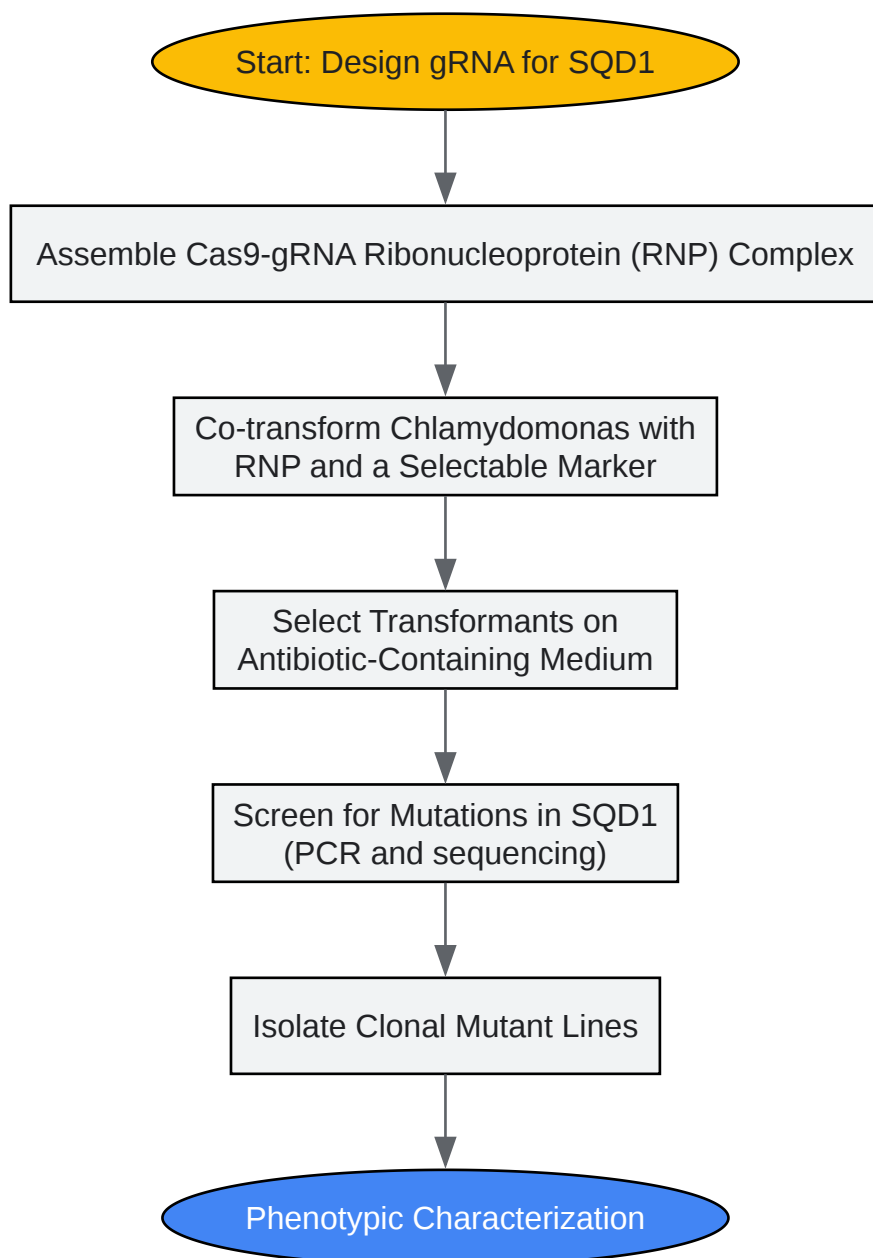
- **Strain and Culture Conditions:** Use a cell wall-deficient strain of *Chlamydomonas reinhardtii* (e.g., CC-4533) for efficient transformation. Culture cells in Tris-Acetate-Phosphate (TAP) medium under continuous light ($50\text{-}100 \mu\text{mol photons m}^{-2} \text{s}^{-1}$) with shaking.

- Preparation of Transforming DNA: Linearize a plasmid containing a selectable marker cassette (e.g., paromomycin resistance gene, aphVIII) by restriction enzyme digestion.
- Transformation by Electroporation:
 - Grow cells to a density of $1-2 \times 10^6$ cells/mL.
 - Harvest cells by centrifugation and resuspend in TAP medium at a concentration of 2×10^8 cells/mL.
 - Mix 250 μ L of the cell suspension with 100-200 ng of linearized plasmid DNA.
 - Transfer the mixture to a 0.4 cm gap electroporation cuvette and apply a single pulse (e.g., 800 V, 25 μ F).
 - Immediately after the pulse, add 10 mL of TAP medium for recovery.
- Selection of Transformants:
 - Allow cells to recover overnight in low light with gentle shaking.
 - Plate the cells on TAP agar plates containing the appropriate antibiotic (e.g., 10 μ g/mL paromomycin).
 - Incubate plates under continuous light for 7-10 days until resistant colonies appear.
- Screening for **SQDG**-Deficient Mutants:
 - Replica-plate the resistant colonies onto TAP medium and TAP medium lacking phosphate (-P).
 - Identify colonies that exhibit reduced growth on -P medium, a known phenotype of **SQDG**-deficient mutants[1].
 - Alternatively, perform high-throughput lipid analysis on small-scale cultures of the transformants.
- Identification of the Insertion Site:

- Isolate genomic DNA from putative mutants.
- Use techniques such as Thermal Asymmetric Interlaced PCR (TAIL-PCR) or inverse PCR to amplify the genomic DNA flanking the insertion site.
- Sequence the PCR products and map the insertion site to the Chlamydomonas genome to confirm disruption of the SQD1 gene.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system allows for targeted disruption of the SQD1 gene with high efficiency.



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Caption: Workflow for targeted knockout of the SQD1 gene using CRISPR/Cas9.

Methodology:

- Guide RNA (gRNA) Design: Design a gRNA targeting an early exon of the SQD1 gene to maximize the likelihood of generating a null mutation. Use online tools to minimize off-target effects.

- Assembly of Cas9-gRNA Ribonucleoprotein (RNP):
 - Synthesize or purchase the designed gRNA.
 - Incubate the gRNA with purified Cas9 nuclease to form the RNP complex.
- Transformation:
 - Prepare Chlamydomonas cells for electroporation as described in Protocol 1.
 - Co-transform the cells with the pre-assembled RNP complex and a linearized plasmid carrying a selectable marker.
- Selection and Screening:
 - Select for transformants on antibiotic-containing medium.
 - Isolate genomic DNA from resistant colonies.
 - Use PCR to amplify the region of the SQD1 gene targeted by the gRNA.
 - Sequence the PCR products to identify insertions, deletions, or other mutations that disrupt the SQD1 open reading frame.
- Isolation of Clonal Mutant Lines: Streak out colonies with confirmed mutations to obtain clonal populations.
- Confirmation of **SQDG** Deficiency: Analyze the lipid profile of the mutant strains to confirm the absence of **SQDG**.

Data Presentation

The following tables summarize the quantitative data comparing wild-type Chlamydomonas reinhardtii and **SQDG**-deficient mutants.

Table 1: Growth Rate Comparison

Strain	Condition	Growth Rate (doublings/day)	Reference
Wild-Type	Phosphate-Replete	~1.5 - 2.0	[1]
SQDG-Deficient (Δ sqd1)	Phosphate-Replete	~1.5 - 2.0 (no significant difference)	[1]
Wild-Type	Phosphate-Limited	~1.0 - 1.5	[1]
SQDG-Deficient (Δ sqd1)	Phosphate-Limited	Significantly reduced	[1]

Table 2: Photosynthetic Efficiency

Strain	Parameter	Value	Reference
Wild-Type	PSII Activity	100% (relative)	[2]
SQDG-Deficient (hf-2)	PSII Activity	~60% (relative)	[2]
Wild-Type	Fv/Fm	~0.75	Assumed typical value
SQDG-Deficient (hf-2)	Fv/Fm	Reduced	[2]

Note: The hf-2 mutant was generated by UV mutagenesis and its **SQDG** deficiency results in a roughly 40% decrease in Photosystem II activity[2].

Table 3: Thylakoid Lipid Composition

Lipid Class	Wild-Type (mol %) - P Replete	Δ sqd1 (mol %) - P Replete	Wild-Type (mol %) - P Limited	Δ sqd1 (mol %) - P Limited	Reference
MGDG	45.8 ± 1.5	45.9 ± 1.3	46.3 ± 1.8	49.7 ± 1.2	[3]
DGDG	21.3 ± 0.8	20.8 ± 0.7	28.1 ± 1.1	29.1 ± 0.9	[3]
SQDG	9.7 ± 0.5	0	16.2 ± 0.9	0	[3]
PG	9.1 ± 0.4	12.3 ± 0.6	4.3 ± 0.3	11.2 ± 0.5	[3]
Other	14.1	21.0	5.1	10.0	[3]

Data adapted from Riekhof et al. (2003). MGDG, monogalactosyldiacylglycerol; DGDG, digalactosyldiacylglycerol; **SQDG**, sulfoquinovosyldiacylglycerol; PG, phosphatidylglycerol.

Experimental Protocols for Characterization

Protocol 3: Lipid Extraction and Analysis

- Harvesting Cells: Harvest mid-log phase cells by centrifugation.
- Lipid Extraction:
 - Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).
 - Vortex vigorously for 20 minutes.
 - Add 0.2 volumes of 0.9% NaCl solution and vortex again.
 - Centrifuge to separate the phases.
 - Collect the lower chloroform phase containing the lipids.
- Lipid Analysis by Thin-Layer Chromatography (TLC):
 - Spot the lipid extract onto a silica gel TLC plate.
 - Develop the plate in a solvent system appropriate for separating polar lipids (e.g., chloroform:methanol:acetic acid:water).
 - Visualize the lipid spots by staining with primuline spray and viewing under UV light. **SQDG** can be identified by its migration relative to known standards.
- Quantification: For quantitative analysis, scrape the silica corresponding to the **SQDG** spot and perform gas chromatography-mass spectrometry (GC-MS) on the fatty acid methyl esters.

Conclusion

The generation of **SQDG**-deficient mutants in *Chlamydomonas reinhardtii* is an invaluable approach for understanding the multifaceted roles of this sulfolipid. The protocols outlined

above provide robust methods for creating these mutants using both random and targeted approaches. The accompanying quantitative data highlight the significant impact of **SQDG** deficiency on the growth and photosynthetic performance of *Chlamydomonas*, particularly under phosphate-limiting conditions. These resources will be beneficial for researchers in the fields of plant biology, phycology, and biofuel development.

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